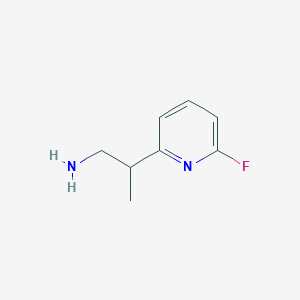

2-(6-Fluoropyridin-2-yl)propan-1-amine

Description

2-(6-Fluoropyridin-2-yl)propan-1-amine is a fluorinated pyridine derivative with a propan-1-amine side chain. The compound features a pyridine ring substituted with a fluorine atom at the 6-position and an aminopropyl group at the 2-position. Its molecular formula is C₈H₁₁FN₂, with a molecular weight of 154.18 g/mol. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name |

2-(6-fluoropyridin-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-6(5-10)7-3-2-4-8(9)11-7/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJPZGDSMSJCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC(=CC=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6-Fluoropyridin-2-yl)propan-1-amine involves several steps. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination . The Baltz-Schiemann reaction is often employed for the synthesis of fluorinated pyridines, which serves as a precursor for this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using specialized equipment to handle the reagents and reaction conditions safely .

Chemical Reactions Analysis

2-(6-Fluoropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine-substituted pyridine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(6-Fluoropyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(6-Fluoropyridin-2-yl)propan-1-amine with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, biological activity, and commercial aspects.

Structural Analogues

2.1.1 2-(6-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine (CAS: 1204234-55-8)

- Structure : Features a 6-chloropyridine ring and a difluoroethylamine chain.

- Molecular Weight : 192.59 g/mol.

- Key Properties : Predicted pKa = 6.18, boiling point = 268.4°C, density = 1.348 g/cm³ .

- Comparison : The chlorine substituent increases molecular weight and lipophilicity compared to the fluorine analogue. The difluoroethylamine chain may reduce metabolic stability due to increased electronegativity.

2.1.2 2-(3-Trifluoromethylphenyl)propan-1-amine (Compound 16c)

- Structure : Contains a trifluoromethylphenyl group instead of fluoropyridine.

- Molecular Weight : 204.09 g/mol.

- Synthesis : Prepared in 61% yield via reductive amination .

- However, the absence of a pyridine ring limits hydrogen-bonding interactions.

2.1.3 2-[5-Fluoro-1H-indol-3-yl]propan-1-amine

- Structure : Substitutes pyridine with a 5-fluoroindole ring.

- Biological Activity : Demonstrates strong binding affinity (ΔG = -9.2 kcal/mol) against NEK2 kinase, with favorable ADME properties .

- Comparison : The indole moiety enables π-π stacking interactions in biological targets, whereas the pyridine ring in the parent compound may prioritize electrostatic interactions.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted pKa | Boiling Point (°C) | LogP (Estimated) |

|---|---|---|---|---|

| This compound | 154.18 | ~6.5 | Not reported | 1.2 |

| 2-(6-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine | 192.59 | 6.18 | 268.4 | 2.1 |

| 2-(3-Trifluoromethylphenyl)propan-1-amine | 204.09 | Not reported | Not reported | 2.8 |

- Key Insight : Fluorine substitution reduces LogP compared to chlorinated or trifluoromethylated analogues, suggesting improved aqueous solubility for the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.